

Application Notes and Protocols for DOPE-N-Nonadecanoyl

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Compound of Interest

Compound Name: DOPE-N-Nonadecanoyl

Cat. No.: B15546986

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DOPE-N-Nonadecanoyl is a synthetic N-acylated phosphatidylethanolamine (NAPE). NAPEs are a class of phospholipids that can be incorporated into lipid bilayers and are known to influence membrane stability and fusogenicity. The presence of the N-acyl chain can modulate the physicochemical properties of the lipid, making it a potentially valuable component in the design of liposomal drug delivery systems. These application notes provide recommendations for the storage of **DOPE-N-Nonadecanoyl** and generalized protocols for its use in the formulation of liposomes.

Recommended Storage Conditions

Proper storage of **DOPE-N-Nonadecanoyl** is crucial to maintain its integrity and performance. Below is a summary of the recommended storage conditions based on supplier information.

Parameter	Recommendation	Source
Temperature	Freezer (approximately -20°C)	[1]
Atmosphere	Inert gas (e.g., Argon or Nitrogen) is recommended for long-term storage, especially if the product is in an organic solvent.	[2]
Form	Solid	[1]
Shipping Condition	Shipped on blue ice, indicating the need for cold chain maintenance.	

Note: For long-term storage, it is advisable to handle the solid lipid under an inert atmosphere to prevent oxidation and hydrolysis[2]. If purchased as a solution in an organic solvent, store in a glass vial with a Teflon-lined cap[2].

Physicochemical Properties

Key physicochemical properties of **DOPE-N-Nonadecanoyl** are summarized in the table below.

Property	Value	Source
Molecular Formula	C60H114NO9P	[1][3]
Molecular Weight	1024.52 g/mol	[1]
Purity	>98%	[1]
Physical State	Solid	[1]

Experimental Protocols

The following are generalized protocols for the preparation of liposomes incorporating **DOPE-N-Nonadecanoyl**. These methods are based on standard liposome formulation techniques and

may require optimization for this specific lipid and the intended application.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (LUVs)[4].

Materials:

- **DOPE-N-Nonadecanoyl**
- Other lipids (e.g., a neutral phosphatidylcholine like DOPC or a cationic lipid like DOTAP, depending on the desired formulation)
- Cholesterol (optional, for modulating membrane fluidity)
- Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
- Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Water bath
- Extruder and polycarbonate membranes (e.g., 100 nm pore size) for sizing

Procedure:

- **Lipid Dissolution:** Dissolve **DOPE-N-Nonadecanoyl** and other lipids in the desired molar ratio in an organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
- **Thin-Film Formation:** Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the transition temperature (T_m) of the lipid with the highest

T_m. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

- **Drying:** Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
- **Hydration:** Hydrate the lipid film by adding the aqueous buffer, pre-warmed to a temperature above the T_m of the lipids. Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).
- **Sizing (Optional but Recommended):** To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pass the MLV suspension through the extruder multiple times (typically 11-21 passes).
- **Storage:** Store the prepared liposomes at 4°C. For long-term storage, stability should be assessed on a case-by-case basis.

Illustrative Quantitative Data for Liposome Formulations

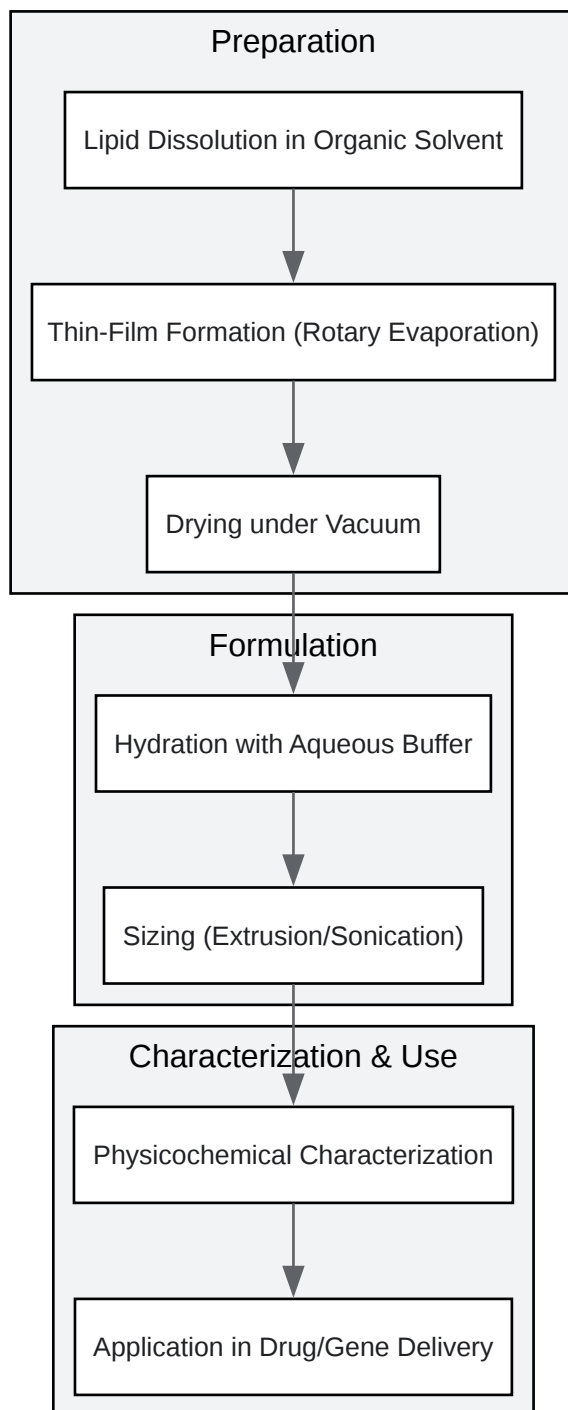
The following table provides illustrative data for liposome formulations. Note: This data is for illustrative purposes only and is not based on experimental results for **DOPE-N-Nonadecanoyl**.

Formulation (Molar Ratio)	Mean Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)
DOPC:Cholesterol:DOPE-N-Nonadecanoyl (45:45:10)	120 - 150	< 0.2	-5 to -15	> 80 (for a model hydrophilic drug)
DOTAP:DOPE-N-Nonadecanoyl (50:50)	150 - 200	< 0.3	+30 to +50	> 90 (for nucleic acids)

Diagrams

Liposome Preparation Workflow

Figure 1. General Workflow for Liposome Preparation

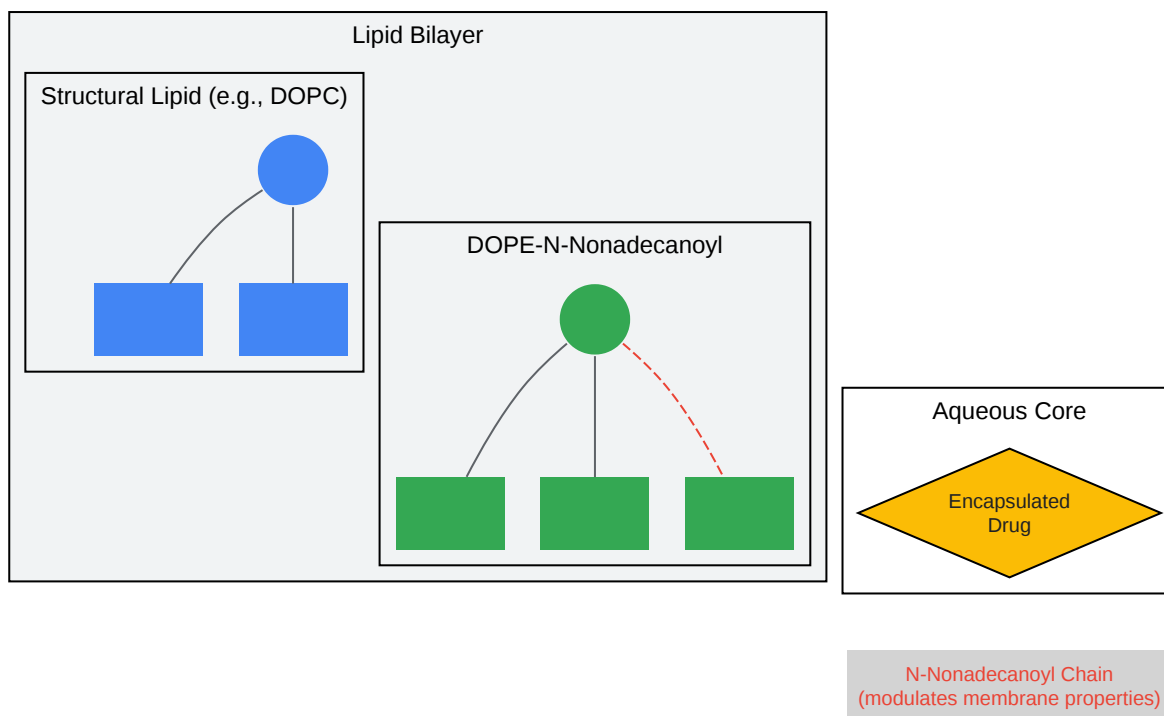


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Caption: General Workflow for Liposome Preparation

Conceptual Diagram of a Liposome Incorporating DOPE-N-Nonadecanoyl

Figure 2. Conceptual Structure of a Liposome with DOPE-N-Nonadecanoyl



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Caption: Conceptual Liposome Structure

Potential Applications and Further Research

DOPE-N-Nonadecanoyl, as a NAPE, may offer unique advantages in drug delivery. The N-acyl chain can influence the packing of lipids in the bilayer, potentially affecting membrane fluidity, stability, and fusogenicity. N-acylated phosphatidylethanolamines have been investigated for their ability to form stable liposomes that can be triggered to become fusogenic, which is a desirable characteristic for intracellular drug delivery.

Further research is warranted to fully characterize liposomes formulated with **DOPE-N-Nonadecanoyl**. Key areas of investigation should include:

- Determination of the phase transition temperature (T_m): This is a critical parameter for optimizing the hydration and extrusion steps of liposome preparation.
- Stability studies: Assessing the long-term stability of **DOPE-N-Nonadecanoyl**-containing liposomes in various buffers and biological media.
- In vitro and in vivo performance: Evaluating the efficacy of these liposomes for the delivery of specific therapeutic agents, including their interaction with cells and their pharmacokinetic profile.

By systematically investigating these aspects, the full potential of **DOPE-N-Nonadecanoyl** as a component of advanced drug delivery systems can be realized.

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